6-bromo-1,2,3,4-tetrahydroisoquinoline-4-carbonitrile hydrochloride
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Overview
Description
6-bromo-1,2,3,4-tetrahydroisoquinoline-4-carbonitrile hydrochloride is a chemical compound that belongs to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-1,2,3,4-tetrahydroisoquinoline-4-carbonitrile hydrochloride typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . The resulting dihydroisoquinoline is then reduced using reducing agents like sodium borohydride, sodium cyanoborohydride, or through catalytic hydrogenation .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
6-bromo-1,2,3,4-tetrahydroisoquinoline-4-carbonitrile hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert it into different tetrahydroisoquinoline derivatives.
Substitution: Halogen substitution reactions can introduce different functional groups at the bromine position.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) and tert-butyl hydroperoxide (TBHP), reducing agents like sodium borohydride, and dehydrating agents like POCl3 .
Major Products Formed
The major products formed from these reactions include various substituted tetrahydroisoquinolines and quinoline derivatives, which have significant biological and pharmacological activities .
Scientific Research Applications
6-bromo-1,2,3,4-tetrahydroisoquinoline-4-carbonitrile hydrochloride has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and natural product analogs.
Medicine: It serves as a lead compound in the development of new therapeutic agents targeting various diseases.
Industry: It is used in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-bromo-1,2,3,4-tetrahydroisoquinoline-4-carbonitrile hydrochloride involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or modulator of enzymes and receptors involved in various biological processes. The exact molecular targets and pathways depend on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
6-bromo-1,2,3,4-tetrahydroisoquinoline: A closely related compound with similar biological activities.
1,2,3,4-tetrahydroisoquinoline: The parent compound of the tetrahydroisoquinoline class, known for its diverse biological activities.
Uniqueness
6-bromo-1,2,3,4-tetrahydroisoquinoline-4-carbonitrile hydrochloride is unique due to the presence of both bromine and nitrile functional groups, which enhance its reactivity and potential biological activities compared to other tetrahydroisoquinoline derivatives .
Properties
CAS No. |
2639420-36-1 |
---|---|
Molecular Formula |
C10H10BrClN2 |
Molecular Weight |
273.6 |
Purity |
95 |
Origin of Product |
United States |
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